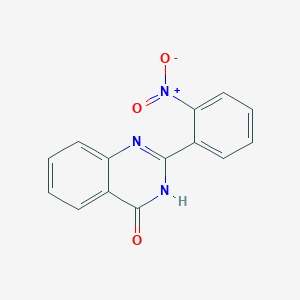

2-(2-Nitrophenyl)quinazolin-4(3h)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-nitrophenyl)-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O3/c18-14-9-5-1-3-7-11(9)15-13(16-14)10-6-2-4-8-12(10)17(19)20/h1-8H,(H,15,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRUALMVDXOBYSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 2 Nitrophenyl Quinazolin 4 3h One

Diverse Synthetic Approaches to the 2-(2-Nitrophenyl)quinazolin-4(3H)-one Core and its Analogs

The construction of the this compound core and its analogs can be achieved through several synthetic routes. These methods primarily rely on the cyclization of appropriately substituted benzene (B151609) derivatives. Key starting materials often include anthranilic acid and its derivatives, which provide the necessary backbone for the quinazolinone ring system.

Cyclocondensation Reactions Involving Anthranilic Acid and Anthranilamide Precursors

Cyclocondensation reactions are a cornerstone in the synthesis of quinazolinones. These reactions typically involve the condensation of a bifunctional substrate, such as anthranilic acid or anthranilamide, with a suitable electrophile, leading to the formation of the heterocyclic ring system.

Anthranilic Acid: The reaction of anthranilic acid with various reagents can lead to the formation of the quinazolinone ring. For instance, N-butyryl anthranilic acid can be prepared by reacting anthranilic acid with butyryl chloride. Subsequent ring closure in acetic anhydride (B1165640) yields the corresponding benzoxazinone (B8607429), a key intermediate. This benzoxazinone can then be reacted with primary amines to produce 2,3-disubstituted quinazolinones. nih.gov The Niementowski reaction, which is the condensation of anthranilic acid with amides, is a classical method for forming 2-alkyl-4(3H) quinazolinones. ekb.eg

Anthranilamide: Anthranilamide (2-aminobenzamide) is another widely used precursor for quinazolinone synthesis. The cyclocondensation of anthranilamide with aldehydes or ketones is a common method for preparing 2,3-dihydroquinazolin-4(1H)-ones. nih.govmdpi.com These can then be oxidized to the corresponding quinazolin-4(3H)-ones. For example, the reaction of anthranilamide with aldehydes can be catalyzed by various acids to facilitate the cyclization. organic-chemistry.orgresearchgate.net

The following table summarizes representative cyclocondensation reactions for the synthesis of quinazolinone derivatives:

| Precursor | Reagent(s) | Product Type | Reference(s) |

| Anthranilic Acid | Butyryl chloride, Acetic anhydride, Primary amines | 2,3-disubstituted quinazolinones | nih.gov |

| Anthranilic Acid | Amides | 2-Alkyl-4(3H) quinazolinones | ekb.eg |

| Anthranilamide | Aldehydes/Ketones | 2,3-Dihydroquinazolin-4(1H)-ones | nih.govmdpi.com |

| Anthranilamide | Aldehydes | Quinazolin-4(3H)-ones (with subsequent oxidation) | organic-chemistry.orgresearchgate.net |

One-Pot Synthetic Strategies for Efficiency and Yield Optimization

One-pot syntheses have gained significant attention as they offer several advantages, including reduced reaction times, lower costs, and minimized waste generation by avoiding the isolation of intermediates. researchgate.net Several one-pot methods have been developed for the synthesis of quinazolinone derivatives.

A notable one-pot approach involves the reaction of isatoic anhydride, an aldehyde, and a primary amine. This three-component reaction allows for the direct construction of the quinazolinone scaffold. Another efficient one-pot synthesis of 2-substituted quinazolin-4(3H)-ones involves the palladium-catalyzed reaction of o-nitrobenzamides and alcohols. nih.gov This method proceeds via a hydrogen transfer mechanism and tolerates a variety of functional groups. nih.gov

Furthermore, a one-pot synthesis of 4(3H)-quinazolinones from anthranilamides and aldehydes has been reported, which involves a p-toluenesulfonic acid-catalyzed cyclocondensation followed by an oxidative dehydrogenation step mediated by phenyliodine diacetate. organic-chemistry.org This method is notable for its mild reaction conditions. organic-chemistry.org The use of microwave irradiation has also been explored to accelerate the synthesis of quinazolinones in one-pot procedures. researchgate.net

The table below highlights some one-pot synthetic strategies for quinazolinone derivatives:

| Starting Materials | Key Reagents/Catalysts | Product | Reference(s) |

| o-Nitrobenzamides, Alcohols | Palladium catalyst | 2-Substituted quinazolin-4(3H)-ones | nih.gov |

| Anthranilamides, Aldehydes | p-Toluenesulfonic acid, Phenyliodine diacetate | 4(3H)-Quinazolinones | organic-chemistry.org |

| Isatoic anhydride, Phenylhydrazine, Aromatic aldehydes | SBA-15@ELA nanocatalyst | 2-Aryl-3-(arylamino)-2,3-dihydroquinazolin-4(1H)-ones | nih.gov |

Catalytic Methodologies in Quinazolinone Synthesis

The use of catalysts is crucial in modern organic synthesis for enhancing reaction rates, improving selectivity, and enabling reactions under milder conditions. Various catalytic systems have been employed in the synthesis of quinazolinones.

Copper catalysts have proven to be versatile in the synthesis of quinazolinone derivatives. researchgate.net A novel and efficient approach for the synthesis of quinazoline-4(3H)-ones involves a one-pot, three-component reaction of isatoic anhydride, aryl nitriles, and ammonium (B1175870) acetate (B1210297), catalyzed by copper(I) iodide under solvent-free conditions. researchgate.net Copper-catalyzed multicomponent reactions have also been utilized for the synthesis of 2-(1,2,3-triazoyl) quinazolinones from 2-azidobenzaldehyde, anthranilamide, and terminal alkynes. mdpi.com Additionally, copper-catalyzed oxidative synthesis of quinazolinones has been reported using a reusable catalyst based on Cu3(BTC)2 (BTC = 1,3,5-benzene tricarboxylate) under mild conditions. mdpi.com

Graphene oxide (GO) nanosheets have emerged as an effective carbocatalyst for the synthesis of quinazolin-4(3H)-ones. rsc.orgresearchgate.net This method offers a straightforward and environmentally friendly approach, often proceeding in an aqueous medium. rsc.org The synthesis can be achieved from anthranilamide and an aldehyde or ketone at room temperature. rsc.orgresearchgate.net GO nanosheets have also been found to be efficient for the construction of quinazolin-4(3H)-ones from anthranilamide and a β-ketoester or 1,3-diketone at an elevated temperature under metal- and oxidant-free conditions. rsc.org

Solid acid catalysts offer advantages such as ease of separation, reusability, and reduced environmental impact. Titanium sulfate (B86663) nanoparticles (SO₄²⁻/TiO₂) have been used as a solid acid catalyst for the synthesis of quinazoline (B50416) derivatives. jsynthchem.com These nanoparticles, with a tetragonal crystalline phase of titania, have shown to be effective in this synthetic process. jsynthchem.com Another example is the use of gallium-containing MCM-22 zeolite material as a potential catalyst for the cyclocondensation of anthranilamide with various aldehydes, showing high yields. nih.gov

The following table provides an overview of different catalytic methodologies in quinazolinone synthesis:

| Catalyst Type | Specific Catalyst Example(s) | Reaction Type | Product(s) | Reference(s) |

| Copper Catalyst | Cu(I) iodide | One-pot, three-component reaction | Quinazoline-4(3H)-ones | researchgate.net |

| Copper Catalyst | Cu3(BTC)2 | Oxidative synthesis | Quinazolinones | mdpi.com |

| Carbocatalyst | Graphene Oxide Nanosheets | Cyclocondensation | Quinazolin-4(3H)-ones | rsc.orgresearchgate.net |

| Solid Acid Catalyst | Titanium sulfate nanoparticles (SO₄²⁻/TiO₂) | Synthesis of quinazoline derivatives | Quinazoline derivatives | jsynthchem.com |

| Solid Acid Catalyst | Gallium-containing MCM-22 zeolite | Cyclocondensation | 2,3-Dihydroquinazoline-4(1H)-ones | nih.gov |

Ionic Liquid Catalysis (e.g., Tetrabutylammonium (B224687) Bromide (TBAB))

Ionic liquids (ILs) have emerged as versatile catalysts and reaction media in organic synthesis due to their unique properties, including low vapor pressure, high thermal stability, and tunable solvency. nih.govrsc.org Tetrabutylammonium bromide (TBAB), a neutral ionic liquid, has been effectively employed in the synthesis of quinazolin-4(3H)-ones. nih.govresearchgate.netwikipedia.org

One notable application involves the cyclocondensation of 2-aminobenzamide (B116534) with aromatic aldehydes. nih.govresearchgate.net In a solvent-free approach, TBAB acts as a catalyst to facilitate the formation of 2-aryl-2,3-dihydroquinazolin-4(1H)-ones. researchgate.net Subsequent oxidation is required to yield the final quinazolin-4(3H)-one product. This oxidation can be achieved using an oxidizing agent like copper(II) chloride (CuCl2) in the TBAB medium at elevated temperatures (e.g., 100°C). researchgate.net The dual role of TBAB as both a catalyst and a solvent under molten conditions streamlines the process. nih.govnih.gov

The general mechanism involves the activation of the aldehyde by the ionic liquid, followed by nucleophilic attack by the amino group of 2-aminobenzamide, cyclization, and subsequent dehydration and oxidation to afford the quinazolinone ring. The use of basic imidazolium-based ionic liquids has also been explored, which can act as both a catalyst and a surfactant in aqueous media, promoting the reaction through micelle formation. rsc.orgnih.gov

TBAB-Catalyzed Synthesis of Quinazolin-4(3H)-ones

| Reactants | Catalyst/Medium | Conditions | Product | Key Features |

|---|---|---|---|---|

| 2-Aminobenzamide, Aromatic Aldehydes | TBAB | Solvent-free, 120°C, Microwave | 2-Aryl-2,3-dihydroquinazolin-4(1H)-ones | Rapid reaction (4 mins), Excellent yields nih.gov |

| 2-Aminobenzamide, Aromatic Aldehydes | TBAB, CuCl2 | Solvent-free, 100°C | 2-Arylquinazolin-4(3H)-ones | One-pot synthesis with in-situ oxidation researchgate.net |

Metal-Ligand Cooperative Approaches

Metal-ligand cooperative (MLC) catalysis represents a sophisticated strategy where both the metal center and the ligand actively participate in the bond-making and bond-breaking processes of a catalytic cycle. This approach has been successfully applied to the synthesis of quinazolin-4(3H)-ones through dehydrogenative functionalization of alcohols. researchgate.net

For instance, an iron(II) catalyst bearing a redox-active azo-aromatic pincer ligand has been reported for the aerobic synthesis of quinazolinones from 2-aminobenzamides and alcohols. researchgate.net In this system, the ligand is not a passive spectator but is involved in the redox process, acting synergistically with the iron center. researchgate.net This cooperative action facilitates the dehydrogenation of the alcohol to an aldehyde in situ, which then undergoes condensation with 2-aminobenzamide, followed by cyclization and aromatization to yield the desired quinazolinone. These reactions can be carried out under relatively mild conditions (≤90°C) and are tolerant of various functional groups. researchgate.net Cobalt complexes with redox non-innocent arylazo ligands have also demonstrated similar cooperative catalysis in the synthesis of quinazolinones. researchgate.net

Visible-Light-Promoted and FeCl3-Mediated Cascade Reactions

In recent years, photoredox catalysis has gained significant traction as a green and powerful tool in organic synthesis. The synthesis of quinazolin-4(3H)-ones has benefited from this advancement through visible-light-induced condensation cyclization of 2-aminobenzamides and aldehydes. nih.govrsc.orgresearchgate.net This metal-free approach often utilizes an organic dye, such as fluorescein, as a photocatalyst in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). nih.govresearchgate.net The reaction proceeds under mild conditions, typically under blue LED irradiation at room temperature, and demonstrates good functional group tolerance, affording a variety of quinazolinone derivatives in high yields. nih.govresearchgate.netbohrium.com

Furthermore, iron(III) chloride (FeCl3), an inexpensive and environmentally benign catalyst, has been used to mediate cascade reactions for the synthesis of quinazolinones. nih.gov This method involves an iron-catalyzed N-arylation in the absence of a ligand, which is a significant advantage in terms of cost and simplicity. nih.gov The cascade process allows for the construction of the heterocyclic ring in a single step from readily available starting materials.

Modern Catalytic Approaches to Quinazolin-4(3H)-ones

| Methodology | Catalyst/Promoter | Reactants | Key Features |

|---|---|---|---|

| Metal-Ligand Cooperative Catalysis | Fe(II) or Co(II) with redox-active ligands | 2-Aminobenzamides, Alcohols | Aerobic, mild conditions, synergistic catalysis researchgate.net |

| Visible-Light-Promoted Reaction | Fluorescein, TBHP | 2-Aminobenzamides, Aldehydes | Metal-free, room temperature, green energy source nih.govresearchgate.net |

| FeCl3-Mediated Cascade Reaction | FeCl3 | (Not specified) | Inexpensive, ligand-free, environmentally friendly nih.gov |

Oxidative Cyclization and Olefin Bond Cleavage Methodologies

Oxidative cyclization provides a direct route to quinazolinones from precursors that require an oxidation step to form the final aromatic ring system. A notable example is the synthesis from 2-aminobenzamides and styrenes. mdpi.comfao.orgresearchgate.net This method involves an oxidative olefin bond cleavage of the styrene (B11656) to generate an in-situ aldehyde. The reaction is typically carried out in the presence of an oxidant and a protic acid, such as p-toluenesulfonic acid (p-TsOH), in a solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. mdpi.com The formed aldehyde then condenses with 2-aminobenzamide, followed by cyclization and subsequent oxidation to yield the 2-arylquinazolin-4(3H)-one. mdpi.com This approach is advantageous as it utilizes readily available olefins as the aldehyde source. mdpi.comfao.org

Another strategy involves the PIFA (phenyliodine bis(trifluoroacetate))-initiated oxidative 5-exo-trig cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones. beilstein-journals.orgd-nb.infonih.gov This intramolecular cyclization leads to the formation of more complex, fused ring systems, demonstrating the utility of oxidative cyclization in building molecular complexity. beilstein-journals.orgd-nb.info

Microwave-Assisted Synthesis for Enhanced Reaction Kinetics

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating reaction rates, often leading to higher yields and cleaner reaction profiles in significantly shorter times compared to conventional heating methods. nih.govresearchgate.net The synthesis of this compound and its derivatives has been successfully achieved using this technology.

For instance, the cyclocondensation of 2-aminobenzamide and aromatic aldehydes can be carried out under microwave irradiation in the presence of a catalytic amount of tetrabutylammonium bromide (TBAB) under solvent-free conditions. nih.gov This method allows for the rapid synthesis of 2,3-dihydroquinazolin-4(1H)-ones in just a few minutes with excellent yields. nih.gov Similarly, the reaction of anthranilic acid with various amides or acid chlorides can be efficiently promoted by microwaves, sometimes in a one-pot procedure, to form the quinazolinone ring. researchgate.net Microwave irradiation has also been employed in iron-catalyzed cyclization reactions in aqueous media, providing a green and rapid route to quinazolinone derivatives. sci-hub.cat

Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| 2-Aminobenzamide + Aldehyde (with TBAB) | Longer reaction times | 4 minutes, excellent yields nih.gov |

| Anthranilic acid + Acid chlorides + Amines | Often requires multiple steps and longer heating | One-pot, 7-10 minutes, high yields researchgate.net |

| 2-Halobenzoic acids + Amidines (Fe-catalyzed) | Longer reaction times | 30 minutes, moderate to high yields sci-hub.cat |

Utilization of Isatoic Anhydride in Synthetic Pathways

Isatoic anhydride is a versatile and commonly used precursor for the synthesis of quinazolinones due to its reactivity towards nucleophiles. researchgate.netwikipedia.orgrsc.org It serves as a convenient source of the 2-aminobenzoyl moiety. The reaction of isatoic anhydride with a primary amine and an orthoester in a one-pot, three-component reaction is a classic and efficient method for preparing 2,3-disubstituted quinazolin-4(3H)-ones. rsc.org

The synthesis typically proceeds via the initial ring-opening of isatoic anhydride by the amine to form a 2-aminobenzamide intermediate. This intermediate then reacts with the orthoester, which serves as a one-carbon source, to form the quinazolinone ring. This methodology can be performed under catalyst- and solvent-free conditions, highlighting its green chemistry credentials. rsc.org Furthermore, this strategy can be extended to four-component reactions involving an aldehyde to synthesize more complex derivatives like (E)-3-aryl-2-styrylquinazolin-4(3H)-ones. rsc.org Various catalysts, such as alum (KAl(SO4)2·12H2O), have also been employed to facilitate these multicomponent reactions, sometimes under microwave irradiation. researchgate.net

Solvent-Free and Environmentally Conscious Protocols

The development of solvent-free and environmentally friendly synthetic methods is a cornerstone of green chemistry. Several protocols for the synthesis of this compound align with these principles. As previously mentioned, microwave-assisted synthesis is often conducted under solvent-free conditions, which significantly reduces waste and simplifies product isolation. nih.govnih.govresearchgate.net

The reaction of 2-aminobenzamide with aldehydes catalyzed by TBAB is a prime example of a solvent-free method that proceeds rapidly under microwave irradiation. nih.gov Similarly, the three-component synthesis from isatoic anhydride, an amine, and an orthoester can be effectively carried out without a solvent. rsc.org Another approach involves the use of solid-supported catalysts, such as montmorillonite (B579905) K-10 clay, to catalyze the reaction between anthranilic acid and amides under solvent-free reflux conditions. researchgate.net These methods not only minimize the environmental impact but also often offer advantages in terms of operational simplicity and cost-effectiveness. fao.orgrsc.orgresearchgate.net

Mechanistic Elucidation of this compound Formation

The formation of the this compound scaffold is a process underpinned by a series of intricate chemical transformations. Understanding the mechanistic pathways, the role of intermediates, and the nature of the bond-forming reactions is crucial for optimizing synthetic strategies and exploring the compound's reactivity. This section delves into the proposed mechanisms governing the catalyzed synthesis of this important heterocyclic core.

Proposed Reaction Pathways in Catalyzed Syntheses

The synthesis of this compound can be achieved through various catalyzed reactions, most notably from 2-aminobenzamide and 2-nitrobenzaldehyde (B1664092). A plausible reaction pathway in a metal-catalyzed dehydrogenative coupling involves several key steps. Initially, the catalyst, often a transition metal complex such as ruthenium(II), facilitates the oxidation of the aldehyde to a carboxylic acid derivative in situ. citedrive.com Concurrently, the catalyst can coordinate with the 2-aminobenzamide.

The reaction likely proceeds through the formation of an intermediate Schiff base, resulting from the condensation of the amino group of 2-aminobenzamide with the carbonyl group of 2-nitrobenzaldehyde. This is followed by an intramolecular cyclization. The catalyst plays a crucial role in lowering the activation energy for these steps. In some proposed mechanisms, the catalyst activates the alcohol (formed from the aldehyde) for a tandem oxidation-condensation-cyclization sequence. A proposed catalytic cycle involves the coordination of the alcohol to the metal center, followed by β-hydride elimination to form the corresponding aldehyde and a metal-hydride species. This aldehyde then reacts with 2-aminobenzamide to form a hemiaminal intermediate, which upon dehydration yields an imine. Subsequent intramolecular cyclization and dehydrogenation, facilitated by the metal catalyst, lead to the formation of the quinazolinone ring.

Role of Intermediates in Multi-Step Transformations

The multi-step transformation leading to this compound involves several key intermediates that dictate the reaction's progress and outcome. A common synthetic route starts with the acylation of anthranilic acid, which is then cyclized to form a benzoxazinone intermediate. researchgate.net This benzoxazinone is a crucial electrophilic species that readily reacts with a nitrogen nucleophile.

In a typical synthesis, 2-aminobenzamide reacts with 2-nitrobenzoyl chloride to form an N-(2-carbamoylphenyl)-2-nitrobenzamide intermediate. This amide is then subjected to cyclization conditions. Alternatively, the reaction between 2-aminobenzamide and 2-nitrobenzaldehyde can proceed through a hemiaminal intermediate, which then dehydrates to form an imine (Schiff base) intermediate. This imine is a critical precursor for the subsequent intramolecular cyclization. The stability and reactivity of these intermediates are influenced by reaction conditions such as temperature, pH, and the presence of catalysts. For instance, the formation of the imine is often favored under acidic or basic catalysis, which facilitates the dehydration of the hemiaminal. The subsequent ring closure is an intramolecular nucleophilic attack of the amide nitrogen onto the imine carbon, forming a dihydroquinazolinone intermediate, which is then oxidized to the final aromatic quinazolinone.

Dehydrogenative Functionalization Processes in Quinazolinone Formation

Dehydrogenative functionalization has emerged as a powerful and atom-economical strategy for the synthesis of quinazolinones. citedrive.com This approach typically involves the coupling of 2-aminobenzamides with alcohols or aldehydes, where C-H and N-H bonds are broken and a C-N bond is formed, with the concomitant loss of hydrogen molecules. In the context of this compound synthesis, this process can be catalyzed by various transition metals, such as ruthenium and platinum. citedrive.comrsc.org

The mechanism of dehydrogenative coupling generally involves the oxidation of the alcohol to the corresponding aldehyde by the metal catalyst. citedrive.com The catalyst is then regenerated by an oxidant, which can be external (like air or a chemical oxidant) or internal (acceptorless dehydrogenation). The in situ generated aldehyde then reacts with 2-aminobenzamide as described in the previous sections. A key feature of this process is the direct utilization of C-H bonds, avoiding the need for pre-functionalized starting materials and reducing the generation of stoichiometric waste products. The efficiency of the dehydrogenative process is highly dependent on the nature of the catalyst, the solvent, and the reaction temperature. For example, heterogeneous platinum catalysts have been shown to be effective for the acceptorless dehydrogenative coupling of 2-aminobenzamide and alcohols. rsc.org

Nucleophilic Addition and SNAr Reaction Sequences in Quinazolinone Ring Closure

The ring closure step in the formation of the quinazolinone ring from acyclic precursors is a classic example of intramolecular nucleophilic addition. Following the formation of the imine intermediate from the condensation of 2-aminobenzamide and 2-nitrobenzaldehyde, the amide nitrogen acts as a nucleophile. It attacks the electrophilic carbon of the imine C=N double bond. This intramolecular cyclization leads to the formation of a tetrahedral intermediate, which then rearranges to form the dihydroquinazolinone ring.

In cases where a leaving group is present on the aromatic ring of the 2-aminobenzamide precursor, a Nucleophilic Aromatic Substitution (SNAr) mechanism can be involved in the ring formation. The SNAr reaction is a two-step process involving the addition of a nucleophile to an electron-deficient aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. wikipedia.orgnumberanalytics.com For the quinazolinone synthesis, if the precursor were, for instance, a 2-amino-N-(halophenyl)benzamide, the intramolecular cyclization could proceed via an SNAr pathway where the amide nitrogen attacks the halogen-bearing carbon of the other aromatic ring, provided it is sufficiently activated by electron-withdrawing groups. However, in the more common syntheses of this compound from 2-aminobenzamide, the final ring-forming step is predominantly an intramolecular nucleophilic addition to an imine or a related carbonyl derivative.

Derivatization Strategies and Synthetic Modifications of the this compound Core

The this compound core serves as a versatile scaffold for further chemical modifications. Derivatization strategies are often employed to modulate the physicochemical and biological properties of the parent molecule. These modifications can be targeted at various positions of the quinazolinone ring system.

Substitution Patterns at the Quinazolinone Nitrogen (N-3 Position)

The nitrogen atom at the 3-position (N-3) of the quinazolinone ring is a common site for derivatization due to the presence of a reactive N-H bond. Alkylation, acylation, and arylation reactions can be readily performed at this position to introduce a wide variety of substituents. researchgate.netnih.gov These substitutions can significantly influence the molecule's conformation, solubility, and interactions with biological targets.

The general approach for N-3 substitution involves the deprotonation of the N-H bond using a suitable base, such as sodium hydride or potassium carbonate, to generate a nucleophilic anion. This anion can then react with various electrophiles, including alkyl halides, acyl chlorides, and sulfonyl chlorides, to yield the corresponding N-3 substituted derivatives. For instance, reaction with alkyl halides introduces alkyl chains, while reaction with acyl chlorides leads to the formation of N-acyl quinazolinones. The choice of the substituent can be guided by the desired properties of the final compound.

Below is an interactive data table summarizing various substituents that have been introduced at the N-3 position of the quinazolinone core, along with the general synthetic methods employed.

| Substituent Group | Reagent | General Method |

| Alkyl | Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) | Deprotonation with a base (e.g., NaH, K2CO3) followed by reaction with the alkyl halide. |

| Acyl | Acyl chloride (e.g., acetyl chloride, benzoyl chloride) | Reaction with the acyl chloride in the presence of a base (e.g., pyridine, triethylamine). |

| Aryl | Aryl halide (e.g., fluoronitrobenzene) | Ullmann condensation or Buchwald-Hartwig amination. |

| Sulfonyl | Sulfonyl chloride (e.g., tosyl chloride) | Reaction with the sulfonyl chloride in the presence of a base. |

| Hydroxymethyl | Formaldehyde (B43269) | Reaction with formaldehyde, often under basic conditions. |

| Mannich bases | Formaldehyde and a secondary amine | Mannich reaction involving formaldehyde and a suitable secondary amine. |

These derivatization strategies provide a powerful toolkit for the synthesis of a diverse library of this compound analogues with tailored properties for various applications.

Modifications and Functionalization of the Nitrophenyl Moiety

The nitrophenyl group attached at the C-2 position of the quinazolin-4(3H)-one core is a key site for chemical modification. The electron-withdrawing nature of the nitro group influences the reactivity of the entire molecule and provides a synthetic handle for introducing new functionalities.

A primary and highly significant transformation of the nitro group is its reduction to an amino group. This conversion is a gateway to a vast array of derivatives, as the resulting primary amine can undergo numerous subsequent reactions. The reduction of the nitro group in this compound derivatives to the corresponding 2-(2-aminophenyl)quinazolin-4(3H)-one analogs is typically achieved through standard methods used for nitro group reduction. wikipedia.orgchemeurope.com

Commonly employed methods include:

Catalytic Hydrogenation: This is a clean and efficient method, often utilizing catalysts like Palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. commonorganicchemistry.com It is favored for its high yields and the formation of clean products.

Metal-Acid Systems: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl) or acetic acid. commonorganicchemistry.comresearchgate.net For instance, treating the nitro compound with stannous chloride (SnCl2) in an acidic medium is a well-established procedure. reddit.com

The resulting 2-(2-aminophenyl)quinazolin-4(3H)-one is a crucial intermediate. The amino group can then be acylated, alkylated, or used as a nucleophile to construct new rings, significantly diversifying the chemical space around the quinazolinone core. For example, the amino derivatives can be converted into corresponding amides by treatment with reagents like chloroacetyl chloride or 3-chloropropionyl chloride. nih.gov

Table 1: Reagents for Nitro Group Reduction

| Reagent/System | Conditions | Product |

|---|---|---|

| H₂ / Palladium on Carbon (Pd/C) | Hydrogen atmosphere, solvent (e.g., Ethanol) | 2-(2-Aminophenyl)quinazolin-4(3H)-one |

| Iron (Fe) / Acetic Acid | Refluxing acetic acid | 2-(2-Aminophenyl)quinazolin-4(3H)-one |

| Stannous Chloride (SnCl₂) / HCl | Acidic medium, often at elevated temperatures | 2-(2-Aminophenyl)quinazolin-4(3H)-one |

| Zinc (Zn) / Ammonium Chloride | Aqueous solution | 2-(2-Hydroxylaminophenyl)quinazolin-4(3H)-one |

Hybridization and Fusion with Other Heterocyclic Scaffolds (e.g., Thiazole, Oxadiazole, Thiadiazole, Triazole)

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a powerful tool in drug discovery. nih.gov The this compound scaffold has been extensively used to create hybrid molecules by linking it with other biologically active heterocycles such as thiazole, oxadiazole, thiadiazole, and triazole. nih.govrsc.org This approach aims to develop new compounds with potentially enhanced or novel biological activities.

The synthesis of these hybrids often begins with the functionalization of the quinazolinone core, frequently involving the reduction of the nitro group as described previously. The resulting amine provides a reactive site for building the second heterocyclic ring.

Thiazole Hybrids: Quinazolinone-thiazole hybrids are synthesized through various routes. One common method involves the reaction of a 3-(4-aminophenyl)-2-phenyl-quinazolin-4(3H)-one with aromatic aldehydes to form Schiff bases, which are then cyclized with thioglycolic acid to yield thiazolidinone-containing hybrids. rsc.org Another approach involves reacting an intermediate thiosemicarbazide (B42300) with α-haloketones. nih.gov

Oxadiazole Hybrids: The synthesis of quinazolinone-1,3,4-oxadiazole conjugates can be achieved by converting a carboxylic acid derivative of the quinazolinone into a hydrazide. This hydrazide is then cyclized with various reagents, such as carbon disulfide followed by oxidative cyclization, or by reacting with aromatic carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride, to form the 1,3,4-oxadiazole (B1194373) ring. researchgate.netnih.govasianpubs.orgfrontiersin.org

Thiadiazole Hybrids: For quinazolinone-thiadiazole hybrids, a common precursor is a thiosemicarbazide derivative of the quinazolinone. Cyclization of this intermediate under acidic conditions can yield the 1,3,4-thiadiazole (B1197879) ring. dergipark.org.trtandfonline.comtandfonline.com For example, 6-bromo-3-{4-[5-(4-nitrophenylamino)-1,3,4-thiadiazol-2-yl]phenyl}-2-methylquinazolin-4(3H)-one was synthesized as part of a series of novel anti-biofilm agents. dergipark.org.tr

Triazole Hybrids: Quinazolinone-triazole hybrids can be synthesized by reacting a 2-chloro-N-(4-oxo-2-quinazolin-3(3H)-yl)acetamide derivative with a triazole-thiol compound in the presence of a base. nih.govresearchgate.netnih.gov This substitution reaction links the two heterocyclic systems through a thioacetamido bridge. nih.govresearchgate.net

Table 2: Synthetic Strategies for Quinazolinone Hybrids

| Target Hybrid | Key Intermediate | Common Reagents for Cyclization/Linkage |

|---|---|---|

| Quinazolinone-Thiazole | Thiosemicarbazide derivative | α-Haloketones |

| Quinazolinone-Oxadiazole | Hydrazide derivative | Phosphorus oxychloride, Carbon disulfide |

| Quinazolinone-Thiadiazole | Thiosemicarbazide derivative | Concentrated Sulfuric Acid |

| Quinazolinone-Triazole | Chloroacetamide derivative | 4-Methyl-4H-1,2,4-triazole-3-thiol, K₂CO₃ |

Incorporation of Diverse Functional Groups for Structure-Activity Exploration

To explore the structure-activity relationship (SAR) of this compound derivatives, a wide variety of functional groups are strategically incorporated into the molecule. These modifications can influence the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn can affect its biological activity.

Substitutions are typically made on both the quinazolinone ring system and the pendant nitrophenyl ring.

On the Quinazolinone Ring: Modifications at positions 6, 7, and 8 of the quinazolinone core are common. Halogens (e.g., chloro, bromo) and methoxy (B1213986) groups are frequently introduced. For example, the synthesis of 8-amino-2-methylquinazolin-4(3H)-one was found to be a potent PARP-1 inhibitor, highlighting the importance of substitution at this position. researchgate.net

On the Phenyl Ring: The phenyl ring at position 2 (or 3) is another key site for modification. The introduction of electron-withdrawing groups (such as fluoro, chloro, bromo, and additional nitro groups) or electron-donating groups (like methyl or methoxy) can significantly impact the compound's potency. rsc.org SAR studies on quinazolino-thiadiazole hybrids revealed that electron-withdrawing groups on the phenyl ring are important for antimicrobial activity. rsc.org

These derivatives are synthesized using standard organic chemistry reactions. For instance, starting from substituted anthranilic acids allows for the introduction of functional groups on the benzo part of the quinazolinone ring. Subsequent reactions, such as electrophilic aromatic substitution or nucleophilic substitution on activated precursors, can be used to further functionalize the molecule.

Synthesis of Styryl Derivatives

Styryl quinazolinones, which contain a -CH=CH-aryl moiety, are a significant class of derivatives. The synthesis of these compounds typically involves a condensation reaction between a 2-methylquinazolin-4(3H)-one and a substituted aromatic aldehyde. nih.gov While the parent compound of this article is this compound, the synthesis of styryl derivatives relevant to this family often involves reacting a 2-methyl-4(3H)-quinazolinone with 2-nitrobenzaldehyde or other nitro-substituted benzaldehydes.

The most common method for this transformation is the Knoevenagel or Claisen-Schmidt condensation. researchgate.net The reaction is typically carried out under acidic or basic conditions.

Base-catalyzed condensation: A base, such as piperidine (B6355638) or sodium hydroxide, is used to deprotonate the methyl group at the C-2 position, generating a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration yields the styryl derivative.

Acid-catalyzed condensation: An acid catalyst, such as acetic anhydride or zinc chloride, can also promote the condensation.

For example, (E)-2-(4-nitrostyryl)-3-phenylquinazolin-4(3H)-one was synthesized by the condensation of 2-methyl-3-phenylquinazolin-4(3H)-one with 4-nitrobenzaldehyde. nih.gov This highlights the general strategy of using a 2-methyl precursor to install the styryl functionality. The resulting (E)-alkene stereoisomer is generally the major product due to its greater thermodynamic stability.

Table 3: Examples of Synthesized Styryl Quinazolinones

| 2-Methylquinazolinone Precursor | Aldehyde | Product |

|---|---|---|

| 2-Methyl-3-phenyl-4(3H)-quinazolinone | 4-Nitrobenzaldehyde | (E)-2-(4-Nitrostyryl)-3-phenylquinazolin-4(3H)-one nih.gov |

| 2-Methyl-4(3H)-quinazolinone | 4-Chlorobenzaldehyde | (E)-2-(4-Chlorostyryl)quinazolin-4(3H)-one |

| 2-Methyl-4(3H)-quinazolinone | 2-Nitrobenzaldehyde | (E)-2-(2-Nitrostyryl)quinazolin-4(3H)-one |

Advanced Spectroscopic and Structural Elucidation of 2 2 Nitrophenyl Quinazolin 4 3h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-(2-nitrophenyl)quinazolin-4(3H)-one, both ¹H and ¹³C NMR spectroscopy are indispensable for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

Proton NMR (¹H NMR) spectroscopy provides critical insights into the number, environment, and neighboring relationships of protons in a molecule. The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the quinazolinone core and the 2-nitrophenyl substituent.

The protons on the fused benzene (B151609) ring of the quinazolinone moiety typically appear in the aromatic region of the spectrum, generally between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns are influenced by the electronic effects of the carbonyl group and the fused pyrimidinone ring. The proton at position 5 (H-5), being ortho to the carbonyl group, is expected to be deshielded and resonate at a downfield chemical shift. The protons H-6, H-7, and H-8 will exhibit characteristic multiplicities (doublets, triplets, or combinations thereof) depending on their coupling with adjacent protons. For instance, H-8, being adjacent to the N-H group, might show a doublet.

The protons of the 2-nitrophenyl group will also resonate in the aromatic region. The nitro group (-NO₂) is a strong electron-withdrawing group, which significantly deshields the ortho and para protons. Therefore, the proton ortho to the nitro group on this ring is expected to have the most downfield shift among the protons of the nitrophenyl ring.

A broad singlet corresponding to the N-H proton of the quinazolinone ring is also anticipated, typically in the region of δ 10-13 ppm, although its chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding effects.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | ~8.2 | dd | ~8.0, 1.5 |

| H-6 | ~7.5 | t | ~7.5 |

| H-7 | ~7.8 | t | ~8.0 |

| H-8 | ~7.7 | d | ~8.0 |

| H-3' | ~7.9 | t | ~7.5 |

| H-4' | ~7.7 | t | ~7.5 |

| H-5' | ~7.8 | d | ~8.0 |

| H-6' | ~8.3 | d | ~8.0 |

| N-H | ~12.5 | br s | - |

Note: These are predicted values based on known data for similar quinazolinone structures. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Backbone Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The spectrum of this compound will display distinct signals for each unique carbon atom.

The carbonyl carbon (C-4) of the quinazolinone ring is characteristically found at a significantly downfield chemical shift, typically in the range of δ 160-170 ppm. The carbon atom at position 2 (C-2), attached to the nitrophenyl group and two nitrogen atoms, will also be deshielded and is expected to appear around δ 150-155 ppm. The aromatic carbons of both the quinazolinone and nitrophenyl rings will resonate in the typical aromatic region of δ 115-150 ppm. The carbon atom attached to the nitro group (C-2' of the nitrophenyl ring) will be deshielded due to the electron-withdrawing nature of the nitro group.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~152.0 |

| C-4 | ~163.0 |

| C-4a | ~121.0 |

| C-5 | ~127.0 |

| C-6 | ~126.5 |

| C-7 | ~134.5 |

| C-8 | ~127.5 |

| C-8a | ~148.0 |

| C-1' | ~132.0 |

| C-2' | ~148.5 |

| C-3' | ~124.0 |

| C-4' | ~133.0 |

| C-5' | ~129.0 |

| C-6' | ~130.0 |

Note: These are predicted values based on known data for similar quinazolinone structures. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by measuring the vibrations of its bonds.

The IR spectrum of this compound is expected to show a sharp and intense absorption band for the carbonyl (C=O) stretching vibration, typically around 1680-1660 cm⁻¹. The N-H stretching vibration of the amide group will appear as a broad band in the region of 3300-3100 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will give rise to multiple bands in the 1610-1450 cm⁻¹ region. The characteristic stretching vibrations of the nitro group (-NO₂) are also anticipated, with a strong asymmetric stretching band around 1530 cm⁻¹ and a symmetric stretching band near 1350 cm⁻¹.

Raman spectroscopy provides complementary information. While the C=O stretch is also observable in the Raman spectrum, aromatic ring vibrations often give rise to strong Raman signals.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretching | 3300-3100 | Medium, Broad |

| Aromatic C-H | Stretching | 3100-3000 | Medium |

| C=O (Amide) | Stretching | 1680-1660 | Strong, Sharp |

| Aromatic C=C | Stretching | 1610-1450 | Medium to Strong |

| NO₂ | Asymmetric Stretching | ~1530 | Strong |

| NO₂ | Symmetric Stretching | ~1350 | Strong |

| C-N | Stretching | 1300-1200 | Medium |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns. For this compound (C₁₄H₉N₃O₃), the molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (267.24 g/mol ).

Electron ionization (EI) mass spectrometry would likely lead to characteristic fragmentation pathways. Common fragmentation of the quinazolinone core involves the retro-Diels-Alder reaction. The presence of the nitro group can also direct fragmentation, with potential losses of NO (m/z 30) or NO₂ (m/z 46). The fragmentation of the quinazolinone ring can lead to the formation of a benzoyl cation or related fragments. Analysis of these fragment ions helps to confirm the connectivity of the molecule.

Table 4: Expected Key Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Ion |

| 267 | [M]⁺ |

| 237 | [M - NO]⁺ |

| 221 | [M - NO₂]⁺ |

| 146 | [C₈H₄N₂O]⁺ (from quinazolinone core) |

| 120 | [C₇H₄NO]⁺ |

| 92 | [C₆H₄N]⁺ |

X-ray Crystallography for Solid-State Structural Determination

While spectroscopic methods provide invaluable information about the structure of a molecule in solution, X-ray crystallography offers a definitive determination of its three-dimensional structure in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles for this compound.

Table 5: Illustrative Crystallographic Parameters for a Related Quinazolinone Derivative

| Parameter | Value (for (S)-2-(3-Nitrophenyl)-1,2-dihydroquinazolin-4(3H)-one) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.9766 (13) |

| b (Å) | 9.8626 (9) |

| c (Å) | 11.7636 (14) |

| β (°) | 109.697 (7) |

| V (ų) | 1199.0 (2) |

| Z | 4 |

Source: nih.gov

This data for a related compound highlights the type of detailed structural information that would be obtained from an X-ray crystallographic analysis of this compound.

Computational and Theoretical Investigations of 2 2 Nitrophenyl Quinazolin 4 3h One

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic perspective on the behavior of molecules, grounded in the fundamental principles of quantum mechanics. These calculations can predict a wide array of molecular properties, including geometry, electronic structure, and vibrational frequencies, which are crucial for understanding the reactivity and spectroscopic characteristics of a compound.

The electronic structure of a molecule dictates its chemical properties and reactivity. Both Density Functional Theory (DFT) and Hartree-Fock (HF) methods are powerful computational techniques used to approximate the solutions to the Schrödinger equation for a multi-electron system, providing valuable information about the electronic distribution and energy levels within a molecule.

DFT methods, particularly those employing hybrid functionals like B3LYP, have been widely used to optimize the ground-state geometries of quinazolinone derivatives. researchgate.netresearchgate.net These calculations help in determining key structural parameters and electronic properties such as electron affinity, ionization potential, electronegativity, and energy gap (Egap) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests that the molecule is more reactive and less stable. For quinazolinone derivatives, these calculations have been instrumental in correlating their structural features with their observed biological activities. researchgate.net

Table 1: Key Electronic Properties Calculable by DFT and HF Methods

| Property | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate an electron. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept an electron. |

| Energy Gap (Egap) | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and stability. |

| Ionization Potential | The minimum energy required to remove an electron. | A measure of the molecule's resistance to oxidation. |

| Electron Affinity | The energy released when an electron is added. | A measure of the molecule's ability to be reduced. |

| Electronegativity (χ) | The ability of an atom to attract shared electrons. | Predicts bond polarity and reactivity. |

| Hardness (η) | Resistance to change in electron distribution. | Relates to the stability of the molecule. |

| Softness (S) | The reciprocal of hardness. | Indicates the molecule's polarizability. |

This table is illustrative of the types of data generated from DFT and HF calculations.

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its characteristic vibrational modes. Theoretical vibrational frequency calculations are essential for the accurate assignment of the experimentally observed spectral bands. These calculations are typically performed using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), which can predict the harmonic vibrational wavenumbers. ebi.ac.uk

For a comprehensive analysis, the calculated frequencies are often scaled to correct for anharmonicity and the approximations inherent in the computational methods. This allows for a direct and reliable correlation with experimental IR and Raman spectra. The potential energy distribution (PED) analysis is also employed to characterize the fundamental vibrational modes, providing a detailed description of the contribution of individual internal coordinates to each normal mode. ebi.ac.uk Such analyses have been successfully applied to complex organic molecules, including those with nitro and phenyl groups, to achieve a complete assignment of their vibrational spectra. ebi.ac.ukresearchgate.net For 2-(2-Nitrophenyl)quinazolin-4(3H)-one, these calculations would enable a precise interpretation of its IR and Raman spectra, identifying the characteristic vibrations of the quinazolinone ring, the nitrophenyl group, and the various stretching and bending modes.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, where different colors represent different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), indicating sites for nucleophilic attack. nih.govmdpi.com

MEP analysis is crucial for understanding intermolecular interactions, particularly hydrogen bonding. nih.gov For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbonyl and nitro groups, as well as the nitrogen atoms of the quinazolinone ring, highlighting these as potential hydrogen bond acceptor sites. Conversely, the hydrogen atom attached to the nitrogen in the quinazolinone ring would exhibit a positive potential, indicating its role as a hydrogen bond donor. This information is invaluable for predicting how the molecule might interact with biological receptors.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational techniques that predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are extensively used in drug design to understand the interactions between a ligand (potential drug) and its protein target at the atomic level.

Molecular docking studies have been instrumental in identifying and optimizing quinazolinone derivatives as inhibitors for a variety of biological targets. These simulations place the ligand into the binding site of a protein and score the different poses based on a scoring function that estimates the binding affinity.

SARS-CoV-2 Mpro : The main protease (Mpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drugs. A study on quinazolinone-peptido-nitrophenyl derivatives revealed their potential as Mpro inhibitors. nih.govnih.gov Molecular docking of these compounds showed that they occupy a similar binding cavity to the known inhibitor GC376. nih.govnih.gov The interactions involved hydrogen bonds with key residues such as Cys44, Tyr54, Gly143, Ser144, Cys145, and His163. nih.gov The nitro groups were found to be crucial in forming several of these hydrogen bond interactions. nih.gov

Carbonic Anhydrase-II : Carbonic anhydrase-II (CA-II) is an enzyme implicated in conditions like glaucoma. A study specifically investigating 3-Amino-2-(2-Nitrophenyl)quinazolin-4(3H)-one demonstrated its activity as a competitive inhibitor of both bovine and human CA-II. researchgate.netnih.gov Molecular docking studies corroborated these experimental findings, showing how the compound binds within the active site of the enzyme. researchgate.net

GABA-A receptor : The GABA-A receptor is a key target for drugs treating anxiety and epilepsy. Docking studies of various quinazolin-4(3H)-one derivatives into the GABA-A receptor (PDB ID: 4COF) have been performed to predict their antiepileptic activity. ijpsdronline.comnih.gov These studies help in understanding the structure-activity relationships and designing more potent modulators of the GABA-A receptor. ijpsdronline.com The interactions are evaluated based on the docking score, with more negative scores indicating a higher binding affinity. ijpsdronline.com

RelA/SpoT proteins : RelA/SpoT homologues (RSH) are enzymes that mediate the stringent response in bacteria, a key survival mechanism under stress. ebi.ac.uk They are responsible for the synthesis and hydrolysis of the alarmones (p)ppGpp. nih.gov While specific docking studies of this compound with RelA/SpoT are not widely reported, these proteins represent a potential target for novel antibacterial agents. Docking simulations could be employed to explore the binding of this quinazolinone derivative to the catalytic sites of these enzymes.

Tubulin : Tubulin is the protein subunit of microtubules, which are essential for cell division. Tubulin is a well-established target for anticancer drugs. Several quinazolinone derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine (B1669291) binding site. nih.govnih.gov Molecular modeling studies have highlighted the interactions within this pocket, which are crucial for their cytotoxic effects. nih.gov Docking this compound into the colchicine binding site of tubulin could reveal its potential as an antimitotic agent.

A primary goal of molecular docking is to predict the binding affinity between a ligand and its target protein. This is often expressed as a docking score or an estimated binding free energy (e.g., in kcal/mol). These values provide a quantitative measure of the strength of the interaction and are used to rank potential drug candidates.

For the quinazolinone-peptido-nitrophenyl derivatives targeting SARS-CoV-2 Mpro, molecular docking revealed binding energies of -187.80 kJ/mol and -188.67 kJ/mol for two of the compounds, G1 and G4, respectively. nih.gov Furthermore, experimental techniques like bio-layer interferometry measured equilibrium dissociation constants (KD) in the micromolar range (2.60 x 10⁻⁵ M and 2.55 x 10⁻⁵ M), validating the computational predictions. nih.gov

In the case of Carbonic Anhydrase-II inhibition, kinetic studies determined the inhibition constants (Ki) for quinazolinone derivatives, with one compound showing Ki values of 13.0 ± 0.013 µM and 14.25 ± 0.017 µM for bovine and human CA-II, respectively. researchgate.net The docking results were in complete agreement with these experimental findings, confirming the binding mode and affinity. researchgate.net

Molecular recognition events, which are the specific intermolecular interactions that stabilize the ligand-protein complex, are also elucidated through docking simulations. These include hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic interactions. For instance, the docking of quinazolinone derivatives into the GABA-A receptor identified the key residues involved in the binding, providing a rationale for their observed activity. ijpsdronline.com Similarly, for SARS-CoV-2 Mpro, the detailed 2D interaction diagrams revealed a network of hydrogen bonds and hydrophobic contacts responsible for the potent inhibition. nih.gov

Table 2: Summary of Molecular Docking Predictions for Quinazolinone Derivatives against Various Targets

| Biological Target | PDB Code (Example) | Predicted Binding Affinity | Key Interacting Residues (Examples) |

|---|---|---|---|

| SARS-CoV-2 Mpro | (Not specified in source) | -187.80 kJ/mol (for G1) | Cys44, Tyr54, Gly143, Ser144, Cys145, His163 nih.gov |

| Carbonic Anhydrase-II | (Not specified in source) | Ki = 14.25 µM (for hCA-II) | (Details in original study) researchgate.net |

| GABA-A Receptor | 4COF | Docking Scores: -7.1 to -9.3 kcal/mol | (Details in original study) ijpsdronline.com |

| Tubulin (Colchicine site) | (Not specified in source) | (Qualitative) | (Details in original study) nih.gov |

| RelA/SpoT Proteins | (Not applicable) | (To be determined) | (To be determined) |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a compound like this compound, QSAR studies would be instrumental in predicting its biological efficacy and guiding the design of more potent analogs.

The development of a predictive QSAR model for a series of compounds, including this compound, would involve several key steps. Initially, a dataset of quinazolinone analogs with experimentally determined biological activities (e.g., anticonvulsant activity) would be compiled. The three-dimensional structures of these molecules would then be generated and optimized to their lowest energy conformation.

From these optimized structures, a variety of molecular descriptors would be calculated. These descriptors quantify different aspects of the molecule's physicochemical properties, such as electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), and topological (e.g., connectivity indices) features.

Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) regression, would then be employed to build a mathematical equation that correlates a selection of these descriptors with the observed biological activity. A robust QSAR model is characterized by strong statistical parameters, including a high squared correlation coefficient (R²), which indicates a good fit of the model to the data, and a high cross-validated squared correlation coefficient (Q²), which signifies the model's predictive ability.

For instance, a hypothetical QSAR study on a series of anticonvulsant quinazolinones might yield a model like the one described in a study on various quinazolin-4(3H)-one derivatives. researchgate.net Such a model demonstrated good statistical significance with a determination coefficient (R²) of 0.899 and a leave-one-out cross-validated determination coefficient (Q²) of 0.866. researchgate.net The descriptors in the model, such as those related to autocorrelation and radial distribution function, would provide insights into the structural features crucial for anticonvulsant activity. researchgate.net

Table 1: Illustrative Statistical Parameters for a Hypothetical QSAR Model

| Statistical Parameter | Value | Description |

| R² (Determination Coefficient) | > 0.6 | Indicates the goodness of fit of the model. |

| Q² (Cross-validated R²) | > 0.5 | Measures the predictive ability of the model through internal validation. |

| R²_pred (External R²) | > 0.5 | Assesses the predictive power of the model on an external test set. |

| F-test (Fischer's value) | High | Indicates the statistical significance of the model. |

| s (Standard error of estimate) | Low | Represents the deviation of the predicted values from the observed values. |

This table represents typical statistical thresholds for a reliable QSAR model and is for illustrative purposes only.

Once a validated QSAR model is established, it can be used for the computational (or virtual) screening of large chemical databases to identify novel analogs of this compound with potentially enhanced biological activity. This process involves calculating the same set of molecular descriptors for the virtual compounds as were used in the development of the QSAR model.

The developed QSAR equation is then used to predict the biological activity of these virtual analogs. Compounds that are predicted to have high activity can be prioritized for chemical synthesis and subsequent experimental testing. This in silico screening approach significantly reduces the time and cost associated with the discovery of new drug candidates by focusing laboratory efforts on the most promising molecules.

For example, if the QSAR model for anticonvulsant activity indicated that a specific electronic distribution and molecular shape are favorable, the virtual screening would focus on identifying analogs of this compound that possess these desired features. This could involve modifications to the nitro group's position or the introduction of different substituents on the phenyl or quinazolinone rings. The ultimate goal is to generate a short list of novel compounds with a high probability of exhibiting the desired biological profile.

Mechanistic Biological Studies and Structure Activity Relationships Sar of 2 2 Nitrophenyl Quinazolin 4 3h One Derivatives

Elucidation of Enzyme Inhibition Mechanisms and Kinetics

Derivatives of 2-(2-Nitrophenyl)quinazolin-4(3H)-one have demonstrated inhibitory effects against a range of enzymes implicated in various diseases. Understanding the kinetics and mechanism of this inhibition is crucial for the development of potent and selective therapeutic agents.

Competitive Inhibition of Carbonic Anhydrase Isozymes

A series of quinazolinone derivatives, including those with a nitrophenyl substituent, have been investigated as inhibitors of carbonic anhydrase (CA) isozymes. researchgate.net Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. researchgate.net They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma. researchgate.net

Studies on 3-amino-2-(2-nitrophenyl)quinazolin-4(3H)-one have shown that the presence of the nitro group on the phenyl ring significantly contributes to the inhibitory activity against both bovine carbonic anhydrase-II (bCA-II) and human carbonic anhydrase-II (hCA-II). researchgate.net Kinetic studies revealed that these compounds act as competitive inhibitors. researchgate.net This indicates that the inhibitor binds to the active site of the enzyme, competing with the natural substrate.

Table 1: Inhibitory Activity of Quinazolinone Derivatives against Carbonic Anhydrase Isozymes

| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type |

|---|---|---|---|---|

| 3-Amino-2-(2-nitrophenyl) quinazolin-4(3H)-one (4c) | bCA-II | - | - | - |

| Compound 4d | bCA-II | - | 13.0 ± 0.013 | Competitive |

| Compound 4d | hCA-II | - | 14.25 ± 0.017 | Competitive |

| Compound 22 | CA-II | 61.33 ± 2.38 | - | - |

| Compound 1 | CA-II | 108.30 ± 0.93 | - | - |

| Compound 21 | CA-II | 191.93 ± 2.72 | - | - |

| Compound 15 | CA-II | 20.94 ± 0.58 | - | - |

Data sourced from multiple studies. researchgate.netnih.gov

Inhibition of Viral Proteases (e.g., SARS-CoV-2 Mpro)

The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. nih.govnih.gov Quinazolinone-based compounds have emerged as potential inhibitors of this viral protease. nih.gov A fragment-based drug design approach has been utilized to synthesize quinazolinone derivatives with peptidomimetic backbones and nitro functional groups to target Mpro. nih.gov

Two such compounds, G1 and G4, demonstrated dose-dependent inhibitory activity against SARS-CoV-2 Mpro, with IC50 values of 22.47 ± 8.93 μM and 24.04 ± 0.67 μM, respectively. nih.gov Bio-layer interferometry confirmed the binding of these compounds to Mpro, with equilibrium dissociation constants (KD) of 2.60 × 10−5 M for G1 and 2.55 × 10−5 M for G4. nih.gov Molecular docking studies suggest that these compounds bind to a cavity similar to that of a known Mpro inhibitor, GC376. nih.gov The mechanism of inhibition is believed to be non-covalent. nih.gov

Table 2: Inhibitory Activity of Quinazolinone Derivatives against SARS-CoV-2 Mpro

| Compound | IC50 (µM) | KD (M) |

|---|---|---|

| G1 | 22.47 ± 8.93 | 2.60 x 10⁻⁵ |

| G4 | 24.04 ± 0.67 | 2.55 x 10⁻⁵ |

| C7 | 0.085 ± 0.006 | - |

Data represents findings from enzymatic and binding assays. nih.govnih.gov

DNA Gyrase Inhibition and Target-Related Antibacterial Activity

DNA gyrase is a crucial bacterial enzyme involved in DNA replication, making it an attractive target for antibacterial agents. nih.govmdpi.com Certain N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides have been identified as potent inhibitors of DNA gyrase B (GyrB). nih.gov Through a combination of computer-aided design, chemical synthesis, and in vitro evaluation, compounds with significant GyrB inhibitory activity have been discovered. nih.gov

For instance, compound f14 exhibited a potent IC50 value of 0.28 µM against GyrB. nih.gov Another derivative, compound f1, not only showed strong GyrB inhibition (IC50: 1.21 ± 0.13 µM) but also demonstrated promising antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) of 4–8 µg/mL. nih.gov The mode of action is believed to be the stabilization of the gyrase-DNA cleavage complex. mdpi.com

Table 3: DNA Gyrase B Inhibitory Activity and Antibacterial Potency of Quinazolinone Derivatives

| Compound ID | GyrB IC50 (µM) | MRSA MIC (µg/mL) |

|---|---|---|

| f1 | 1.21 ± 0.13 | 4-8 |

| f4 | 0.31 | - |

| f14 | 0.28 | - |

Data highlights the dual enzymatic and antibacterial efficacy. nih.gov

Cyclooxygenase (COX) Enzyme Modulation in Anti-Inflammatory Pathways

Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins. nih.gov Quinazolinone derivatives have been explored as potential anti-inflammatory agents through their modulation of COX enzymes. nih.gov A series of 2,3-disubstituted-4(3H)-quinazolinone derivatives were synthesized and evaluated for their in vitro COX-1 and COX-2 inhibitory activities. nih.gov

Several compounds in this series demonstrated potent and selective inhibition of COX-2, which is the inducible isoform of the enzyme primarily involved in inflammation. nih.govnih.gov For example, compounds 4 and 6 showed strong COX-2 inhibitory activity with IC50 values of 0.33 µM and 0.40 µM, respectively, and high selectivity indices (>303.0 and >250.0). nih.gov This selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov

Table 4: COX-2 Inhibitory Activity of 2,3-Disubstituted-4(3H)-Quinazolinone Derivatives

| Compound | COX-2 IC50 (µM) | COX-2 Selectivity Index (SI) |

|---|---|---|

| 4 | 0.33 | >303.0 |

| 6 | 0.40 | >250.0 |

| 5 | - | - |

| 8 | - | - |

| 13 | - | >125-142 |

Data from in vitro COX inhibition assays. nih.govresearchgate.net

Interaction with Phospholipase A2 and Protease Enzymes

Phospholipase A2 (PLA2) and various proteases are enzymes implicated in inflammatory processes and other pathological conditions. nih.gov Quinazoline (B50416) derivatives, including 3-substituted benzylideneamino-2-(4-nitrophenyl) quinazolin-4(3H)-ones, have been investigated for their potential to inhibit these enzymes. nih.gov PLA2 is involved in the release of arachidonic acid, a precursor for prostaglandins, while proteases can contribute to tissue damage and inflammation. nih.gov

The inhibition of both PLA2 and proteases by quinazoline derivatives suggests a dual anti-inflammatory mechanism. nih.gov By targeting these enzymes, these compounds can potentially mitigate inflammatory responses at multiple points in the pathway. nih.gov

Cellular Pathway Modulation and Molecular Targets

The biological effects of this compound derivatives extend beyond direct enzyme inhibition to the modulation of various cellular signaling pathways. These compounds have been shown to influence pathways involved in cancer, inflammation, and microbial infections.

In the context of cancer, quinazolinone derivatives have been extensively studied as modulators of key cellular signaling pathways. nih.gov They can act as inhibitors of tyrosine kinases, which are crucial enzymes in cell growth and differentiation, thereby disrupting the aberrant signaling that drives tumor development. nih.govnih.gov Furthermore, some quinazolinone analogs have been shown to induce apoptosis, or programmed cell death, in cancer cells. nih.gov

The antimicrobial activity of these compounds is often linked to the inhibition of essential bacterial enzymes like DNA gyrase, as previously discussed. mdpi.com By targeting these specific molecular targets within microbial cells, these derivatives can effectively inhibit bacterial growth. mdpi.comresearchgate.net

The anti-inflammatory properties are, in part, due to the modulation of the cyclooxygenase pathways. nih.gov By inhibiting COX enzymes, particularly COX-2, these compounds can reduce the production of pro-inflammatory prostaglandins. nih.govnih.gov

Mechanisms of Inhibiting Cell Proliferation in Cancer Cell Lines (e.g., MCF-7, HT-29, PC-3, DLA)

Derivatives of quinazolin-4(3H)-one have demonstrated significant antiproliferative activity against a range of cancer cell lines, including breast (MCF-7), colon (HT-29), and prostate (PC-3) cancer cells. researchgate.net Their mechanism of action is multifaceted, primarily involving the modulation of key cellular signaling pathways that control cell growth, division, and survival. nih.gov

One of the primary mechanisms is the inhibition of protein kinases, enzymes that are often dysregulated in cancer. nih.gov Certain derivatives have shown potent inhibitory activity against multiple tyrosine kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Human Epidermal Growth Factor Receptor 2 (HER2). nih.govmdpi.com By blocking these kinases, the compounds disrupt the signaling cascades that drive tumor growth and angiogenesis. nih.govmdpi.com For example, some derivatives have shown inhibitory concentrations (IC50) against EGFR and HER2 that are comparable or superior to existing drugs like lapatinib. nih.gov

Another key mechanism is the induction of apoptosis, or programmed cell death. nih.govresearchgate.net Studies on MCF-7 cells have shown that treatment with certain quinazoline Schiff bases leads to classic apoptotic features, including perturbation of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases-3/7, -8, and -9. researchgate.net This indicates that both intrinsic (mitochondrial) and extrinsic apoptotic pathways can be triggered. Furthermore, some compounds inhibit the translocation of the NF-κB transcription factor, a key regulator of cell survival, thereby promoting apoptosis. researchgate.net

Cell cycle arrest is another significant antiproliferative mechanism. Derivatives have been shown to inhibit cell cycle-dependent kinases (CDKs), such as CDK2, leading to a halt in cell cycle progression. nih.gov Additionally, compounds have been designed to target Aurora Kinase A, a crucial regulator of mitosis. Inhibition of this kinase in non-small cell lung cancer (NSCLC) cells, including those resistant to EGFR inhibitors, leads to G2/M phase arrest and subsequent apoptosis. nih.gov

Table 1: Anticancer Mechanisms of Quinazolin-4(3H)-one Derivatives

| Mechanism of Action | Target Protein/Pathway | Affected Cancer Cell Lines | Reference |

|---|---|---|---|

| Kinase Inhibition | EGFR, HER2, VEGFR2, CDK2 | MCF-7, A2780 | nih.gov |

| Kinase Inhibition | Aurora Kinase A | H1975 (NSCLC) | nih.gov |

| Apoptosis Induction | Caspase activation, NF-κB inhibition | MCF-7 | researchgate.net |

| Cell Cycle Arrest | G2/M Phase Arrest | OSCC, H1975 | mdpi.comnih.gov |

| Angiogenesis Inhibition | VEGFR-2 | MCF-7, HepG2, HCT-116 | mdpi.com |

Molecular Mechanisms of Antimicrobial Action against Specific Pathogens (e.g., MRSA, Gram-positive/negative bacteria, fungi)

Quinazolin-4(3H)-one derivatives exhibit a broad spectrum of antimicrobial activity against various pathogens, including Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA), Gram-negative bacteria, and different fungal species. eco-vector.comresearchgate.netnih.gov

A prominent molecular mechanism for their antibacterial action is the inhibition of DNA gyrase. mdpi.com This enzyme is essential for bacterial DNA replication, and its inhibition leads to cell death. Molecular docking studies have shown that the quinazolinone scaffold can effectively bind to the active site of DNA gyrase, explaining its antibacterial effect against both Gram-positive and Gram-negative bacteria. researchgate.netmdpi.com

Another mechanism, particularly against MRSA, involves the inhibition of penicillin-binding proteins (PBPs), specifically PBP2a, which is responsible for β-lactam resistance. researchgate.netacs.org Some 4(3H)-quinazolinones have been shown to bind to both the active site and an allosteric site of PBP2a, disrupting its function and restoring susceptibility to antibiotics. acs.org

The antifungal activity of these derivatives is also significant. They have shown efficacy against a range of fungi, including Candida albicans, Aspergillus niger, and Trichophyton mentagrophytes. nih.gov While the precise molecular mechanisms are still under investigation, it is believed that they may involve the disruption of fungal cell membrane integrity or inhibition of essential fungal enzymes. The broad-spectrum activity of these compounds makes them promising candidates for the development of new antimicrobial agents. nih.govnih.gov

Table 2: Antimicrobial Activity of Selected Quinazolin-4(3H)-one Derivatives

| Pathogen | Proposed Mechanism | Type of Pathogen | Reference |

|---|---|---|---|

| Staphylococcus aureus (MRSA) | PBP2a Inhibition | Gram-positive Bacteria | acs.org |

| Escherichia coli | DNA Gyrase Inhibition | Gram-negative Bacteria | mdpi.com |

| Bacillus subtilis | DNA Gyrase Inhibition | Gram-positive Bacteria | researchgate.net |

| Candida albicans | Not fully elucidated | Fungus | researchgate.netnih.gov |

| Pseudomonas aeruginosa | Biofilm Inhibition | Gram-negative Bacteria | nih.gov |

Anti-inflammatory Mechanisms of Action

Several derivatives of 2,3-disubstituted-4(3H)-quinazolinone have been identified as potent anti-inflammatory agents. nih.gov Their mechanisms of action primarily involve the inhibition of key enzymes and signaling pathways in the inflammatory response.

A major mechanism is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. nih.gov Certain derivatives exhibit potent and selective inhibition of COX-2, which is comparable to the reference drug celecoxib. nih.gov This selectivity for COX-2 is advantageous as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

Furthermore, some quinazolinone derivatives suppress neuroinflammation by modulating critical signaling pathways. nih.gov For instance, the compound MR2938 has been shown to block the MAPK/JNK and NF-κB signaling pathways. nih.gov This action leads to a significant decrease in the production of nitric oxide (NO) and the messenger RNA (mRNA) levels of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Interleukin-6 (IL-6). nih.gov This dual action of inhibiting both inflammatory enzymes and signaling pathways highlights their potential as comprehensive anti-inflammatory agents. nih.govrrpharmacology.ru